molecular formula C17H24ClN B13763176 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride CAS No. 62373-96-0

2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride

Cat. No.: B13763176
CAS No.: 62373-96-0
M. Wt: 277.8 g/mol
InChI Key: RFCPWYIROOWPGA-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.2]octene core with a dimethylaminomethyl group and a phenyl group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octene core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the bicyclic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with receptors or enzymes, potentially modulating their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-bicyclo[2.2.2]-oct-2-ene
  • 2,3-Diazabicyclo[2.2.2]oct-2-ene

Uniqueness

2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride is unique due to the presence of the dimethylaminomethyl group and the phenyl group, which confer distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62373-96-0

Molecular Formula

C17H24ClN

Molecular Weight

277.8 g/mol

IUPAC Name

dimethyl-[(3-phenyl-2-bicyclo[2.2.2]oct-2-enyl)methyl]azanium;chloride

InChI

InChI=1S/C17H23N.ClH/c1-18(2)12-16-13-8-10-15(11-9-13)17(16)14-6-4-3-5-7-14;/h3-7,13,15H,8-12H2,1-2H3;1H

InChI Key

RFCPWYIROOWPGA-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=C(C2CCC1CC2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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